4-(2,6-Dichlorophenylazo)-1-naphthol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

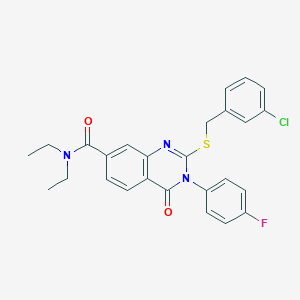

4-(2,6-Dichlorophenylazo)-1-naphthol is a derivative of 1-phenylazo-2-naphthol, which is a compound that has been extensively studied due to its interesting tautomeric behavior, where it can exist in azo and hydrazone forms. This tautomerism involves a proton transfer between nitrogen and oxygen atoms and is influenced by the substituents on the phenyl ring . The dichlorophenyl group in this compound suggests that it may have unique physical and chemical properties, potentially making it useful in various applications, such as sensing or dyeing.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the condensation of naphthols with other aromatic compounds in the presence of catalysts or activating agents. For instance, the condensation of 2-naphthol with o-dichlorobenzene has been performed in the presence of aluminum halides, leading to the formation of dichlorophenyl-tetralones . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving diazotization reactions followed by azo coupling with naphthol derivatives.

Molecular Structure Analysis

The molecular structure of azo-naphthol derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. These compounds can crystallize in different systems, and their structures have been determined to be monoclinic with specific space groups . The presence of substituents like the 2,6-dichlorophenyl group can influence the molecular geometry, intermolecular interactions, and the distribution of electrostatic potential, as seen in related compounds .

Chemical Reactions Analysis

Azo-naphthol derivatives, including those similar to this compound, exhibit tautomerism, which is a chemical reaction where a proton is transferred between two atoms within a molecule, leading to different isomeric forms. This tautomerism can be influenced by the nature of the substituents and the solvent . Additionally, these compounds can form complexes with metals, which is a reaction that has been exploited for the detection of trace amounts of uranium .

Physical and Chemical Properties Analysis

The physical and chemical properties of azo-naphthol derivatives are closely related to their molecular structure and tautomerism. They can show fast proton exchange on the NMR timescale and have equilibrium compositions in solid materials similar to those measured in solution . The electronic structure and absorption spectra can be predicted using quantum-chemical calculations, which help in understanding the electronic transitions within the molecule . Furthermore, the adsorption characteristics of naphthol derivatives on materials like graphene and graphene oxide have been studied, indicating that specific interactions such as pi-pi interactions and hydrogen bonding play a role in their adsorption behavior .

Aplicaciones Científicas De Investigación

Chromophore Group Containing Cyclotriphosphazenes

4-(2,6-Dichlorophenylazo)-1-naphthol has been used in the preparation of new substituted cyclotriphosphazenes. These compounds exhibit potential for applications in spectroscopy due to their unique structural and electronic properties, as revealed by UV–vis, FT-IR, 1H NMR, and elemental analysis (Turgut & Odabaşoǧlu, 2006).

Extraction and Voltammetric Determination

The compound's utility extends to analytical chemistry, particularly in the extraction and voltammetric determination of phenols. It's used in extracting phenolic compounds from aqueous solutions and facilitates the identification and quantification of these compounds through voltammetric methods (Khachatryan et al., 2005).

Electrophilic Aromatic Substitution

In organic chemistry, this compound is involved in electrophilic aromatic substitution reactions. These reactions are key to understanding and developing new synthetic pathways for various organic compounds (Fischer & Zollinger, 1972).

Environmental Applications

This compound also finds applications in environmental science, particularly in the study of contaminants and pollutants. Its use in the analysis and detection of various environmental pollutants highlights its significance in environmental monitoring and protection efforts (Canada et al., 2002).

Uranium Detection

Another notable application is in the detection of uranium. The compound forms complexes with uranium, facilitating its identification and quantification, which is critical in nuclear science and environmental monitoring (Cheng, 1958).

Metal Chelation in Liquid Chromatography

In the field of chromatography, it's used for the extraction and concentration of palladium, copper, cobalt, and nickel. This highlights its role in the separation and analysis of these metals, which is important in various industrial and research contexts (Nikitin et al., 1987).

Propiedades

IUPAC Name |

4-[(2,6-dichlorophenyl)diazenyl]naphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-12-6-3-7-13(18)16(12)20-19-14-8-9-15(21)11-5-2-1-4-10(11)14/h1-9,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVKKNKPQTYWRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)